(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a fluorinated organic compound with the molecular formula C9H8F2O2. This compound belongs to the class of benzopyrans, characterized by a fused benzene and pyran ring structure. The specific stereochemistry at the 4-position (S configuration) and the presence of fluorine atoms at the 5 and 8 positions contribute to its unique properties and potential applications in medicinal chemistry and material science .
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo several chemical transformations:
Preliminary studies suggest that (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol may exhibit biological activity through its interaction with various molecular targets. Potential mechanisms include:
The synthesis of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Industrial production methods focus on optimizing these laboratory synthesis techniques to enhance yield and purity while employing continuous flow reactors for efficiency .
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has potential applications in various fields:
Research continues to explore its full range of applications in these domains .
Studies on the interactions of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol with biological targets are ongoing. These investigations aim to elucidate its mechanism of action and potential therapeutic benefits. Initial findings indicate that it may interact with specific enzymes and receptors, influencing various biological pathways .
Several compounds share structural similarities with (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4S)-5,7-difluoro-3,4-dihydro-2H-benzopyran-4-ol | C9H8F2O2 | Different fluorination pattern; potential for varied biological activity |
| 6-Fluoro-chroman | C9H9FO | Lacks the hydroxyl group; different pharmacological properties |
| 5-Fluoro-chroman | C9H9F | Variation in fluorination; influences reactivity and interactions |
The unique combination of stereochemistry and fluorination in (4S)-5,8-difluoro-3,4-dihydro-2H-benzopyran-4-ol distinguishes it from these similar compounds, potentially leading to novel biological activities and applications .
Classical synthetic approaches for the preparation of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol rely on well-established methodologies that have been extensively validated in organic synthesis. The Vilsmeier-Haack formylation represents one of the foundational approaches, involving the reaction of substituted ortho-hydroxyacetophenones with phosphorus oxychloride and dimethylformamide [1]. This method typically proceeds at 60°C for 13 hours, yielding 3-formylbenzopyran-4-ones with yields ranging from 70-98% [1]. The reaction mechanism involves the formation of an electrophilic formyl chloride intermediate that undergoes cyclization with the phenolic hydroxyl group, establishing the benzopyran core structure.
Traditional cyclization methodologies employing Lewis acid catalysts have demonstrated significant utility in benzopyran synthesis. The use of aluminum chloride or boron trifluoride etherate as catalysts facilitates the formation of the chroman ring through intramolecular Friedel-Crafts acylation . These classical approaches, while reliable, often require harsh reaction conditions and extended reaction times, limiting their applicability for sensitive fluorinated substrates that may undergo defluorination under strongly acidic conditions.
Contemporary synthetic methodologies have evolved to address the limitations of classical approaches, particularly in the context of fluorinated benzopyran synthesis. Advanced catalytic systems employing transition metal complexes have emerged as powerful tools for constructing the benzopyran framework with enhanced selectivity and efficiency [3]. Palladium-catalyzed cyclization reactions utilizing arylboronic acids and appropriate coupling partners have shown exceptional promise for the synthesis of complex fluorinated benzopyrans, achieving yields exceeding 90% under mild conditions [4].
Modern approaches emphasize the use of asymmetric catalysis to control the stereochemistry at the 4-position. Ruthenium-based asymmetric hydrogenation catalysts, particularly those employing BINAP ligands, have demonstrated exceptional enantioselectivity in the reduction of fluorinated chroman-4-ones to their corresponding alcohols [5]. These methodologies achieve enantiomeric excesses greater than 95% while maintaining excellent chemical yields.
Green chemistry principles have been increasingly integrated into benzopyran synthesis, driven by environmental considerations and regulatory requirements. Ultrasonic-assisted synthesis employing taurine as a bioorganic catalyst represents a significant advancement in environmentally benign synthetic methodology [6]. This approach operates at room temperature with reaction times reduced to 30-60 minutes, achieving yields of 85-95% while eliminating the need for toxic organic solvents [6].
Water-based synthetic protocols have emerged as particularly attractive alternatives to traditional organic solvent systems. The use of natural acids derived from citrus fruits and plant extracts as catalysts provides an environmentally sustainable approach to benzopyran synthesis [7]. These bio-derived catalysts demonstrate comparable efficacy to traditional synthetic catalysts while offering improved safety profiles and reduced environmental impact [8].
Solvent-free synthetic methodologies represent another significant advancement in green benzopyran synthesis. Grinding chemistry and mechanochemical approaches have shown promising results for the formation of benzopyran derivatives, eliminating solvent waste and reducing energy consumption [9].
One-pot synthetic procedures offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Multi-component reactions involving aldehydes, malononitrile, and appropriate benzopyran precursors have been developed to provide direct access to substituted benzopyrans in a single synthetic operation [8]. These procedures typically achieve yields of 80-95% with reaction times ranging from 15 minutes to 4 hours, depending on the specific reaction conditions and substrate combinations [10].
The integration of cascade reactions involving sequential cyclization and functional group transformations has proven particularly effective for complex benzopyran synthesis. Para-toluenesulfonic acid-catalyzed cascade cyclization procedures enable the construction of multiple bonds in a single operation, significantly reducing the number of synthetic steps required [11].
The selection of appropriate fluorinated benzene derivatives as starting materials is crucial for the successful synthesis of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. 2,3-Difluorophenol represents the most direct precursor, providing the necessary substitution pattern for subsequent cyclization reactions [12]. This compound is readily available through the Halex (halogen exchange) process, involving the reaction of 2,3-dichlorophenol with potassium fluoride in the presence of phase transfer catalysts [13].
Alternative fluorinated starting materials include 4-fluorobenzene derivatives that can be selectively functionalized through nucleophilic aromatic substitution reactions [14]. The use of SELECTFLUOR as a fluorinating reagent in acetonitrile has proven particularly effective for introducing fluorine atoms at specific positions on the aromatic ring [13]. This approach offers excellent regioselectivity and functional group tolerance, making it suitable for complex synthetic sequences.
Perfluorobenzonitriles have emerged as versatile synthetic intermediates for fluorinated benzopyran synthesis [14]. These compounds undergo tandem nucleophilic aromatic substitution and cyclization reactions with hydroxy-carbonyl compounds in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base, yielding trifluorinated benzofuran derivatives that can serve as precursors for benzopyran synthesis [14].
The choice of cyclization reagents and catalysts significantly influences the efficiency and selectivity of benzopyran formation. Transition metal catalysts, particularly palladium complexes, have demonstrated exceptional versatility in promoting cyclization reactions [15]. Palladium acetate in combination with phosphine ligands facilitates oxidative cyclization of appropriate precursors under mild conditions, achieving excellent yields with minimal side product formation [16].
Lewis acid catalysts play a crucial role in promoting electrophilic cyclization reactions. Scandium triflate has shown particular effectiveness in lowering the activation energy for cyclization while maintaining compatibility with fluorinated substrates [17]. The use of substoichiometric amounts of these catalysts (0.1-1.0 mol%) provides cost-effective and environmentally sustainable synthetic protocols.
Organocatalytic approaches employing N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to traditional metal-based catalysts [3]. These catalysts promote asymmetric cyclization reactions through acyl anion equivalent intermediates, achieving high enantioselectivities (>90% ee) in the formation of quaternary stereocenters [3].
Para-toluenesulfonic acid (p-TSA) has established itself as one of the most versatile and effective catalysts for benzopyran synthesis [18] [19] [10]. The Brønsted acid nature of p-TSA promotes a wide range of transformations including cyclization, condensation, and rearrangement reactions under relatively mild conditions [20]. In the synthesis of fluorinated 2-arylchroman-4-ones, p-TSA catalyzes the one-pot reaction of 2-hydroxyacetophenones with aromatic aldehydes, achieving yields of 75-99% within 4 hours at 75°C [18].
The mechanism of p-TSA-catalyzed cyclization involves initial protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the phenolic hydroxyl group [10]. The resulting carbocation intermediate undergoes rapid ring closure to form the benzopyran core structure. The mild acidity of p-TSA (pKa ≈ -1) provides sufficient activation for cyclization while avoiding the harsh conditions associated with stronger acids that might promote unwanted side reactions or defluorination.
Polystyrene-supported para-toluenesulfonic acid (PS-PTSA) represents an important advancement in heterogeneous catalysis for benzopyran synthesis [21]. This immobilized catalyst system offers several advantages including easy recovery and recycling, reduced catalyst contamination in the final product, and improved process economics for large-scale synthesis [21]. The PS-PTSA system maintains high catalytic activity through multiple reaction cycles, demonstrating excellent durability for industrial applications.
The cyclization pathways for benzopyran formation involve several distinct mechanistic scenarios depending on the nature of the starting materials and reaction conditions. The most common pathway involves 6-endo-trig cyclization, where the phenolic hydroxyl group acts as a nucleophile attacking an electrophilic carbon center [22]. This mechanism is favored when the electrophilic center is activated by electron-withdrawing groups or protonation by Brønsted acids.
In the case of aldol condensation-cyclization sequences, the mechanism proceeds through initial formation of a carbon-carbon bond via aldol condensation, followed by spontaneous intramolecular cyclization [6]. The driving force for cyclization is the formation of a thermodynamically stable six-membered ring system with relief of ring strain. This pathway is particularly relevant for multicomponent reactions involving aldehydes and active methylene compounds.
Radical cyclization pathways represent an alternative mechanistic route for benzopyran formation, particularly under photochemical or radical initiator conditions [23]. These mechanisms involve the generation of carbon-centered radicals that undergo intramolecular addition to aromatic rings, followed by oxidation to restore aromaticity [23]. Radical cyclization pathways often provide access to substitution patterns that are difficult to achieve through ionic mechanisms.
The stereoselective introduction of the hydroxyl group at the 4-position represents a critical aspect of the synthesis of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Asymmetric reduction of the corresponding ketone precursor using chiral catalysts represents the most reliable approach for controlling stereochemistry . Ruthenium-catalyzed asymmetric hydrogenation employing BINAP or related ligands proceeds through coordination of the ketone substrate to the metal center, followed by stereoselective hydride delivery [5].
The mechanism of stereoselective hydroxylation involves the formation of a rigid catalyst-substrate complex where one face of the ketone is preferentially shielded by the chiral ligand environment [24]. The degree of stereoselectivity depends on the steric and electronic properties of both the catalyst and substrate, with fluorine substituents often enhancing selectivity through favorable dipole-dipole interactions [5].
Enzymatic hydroxylation represents an alternative approach for achieving high stereoselectivity [22]. Cytochrome P450 enzymes and related oxygenases can catalyze the direct hydroxylation of unactivated carbon-hydrogen bonds with excellent stereochemical control [25]. The active site architecture of these enzymes provides a chiral environment that dictates the stereochemical outcome of the hydroxylation reaction.
Fluorine substitution serves as an invaluable molecular probe for mechanistic studies due to its unique spectroscopic properties and electronic effects [26]. 19F NMR spectroscopy provides exceptional sensitivity to the local chemical environment, allowing detailed monitoring of reaction intermediates and transition states [26]. The large chemical shift range (>200 ppm) and high sensitivity of 19F NMR enable the detection of minor reaction intermediates that might be unobservable by other spectroscopic techniques.
The electronic effects of fluorine substitution significantly influence reaction pathways and selectivity . The strong electron-withdrawing nature of fluorine stabilizes anionic intermediates while destabilizing cationic species, often favoring nucleophilic over electrophilic pathways [28]. These electronic effects can be quantified through kinetic studies and correlation with Hammett parameters, providing insights into the nature of transition states.
Isotope effect studies using fluorinated substrates provide additional mechanistic information [26]. Primary kinetic isotope effects involving carbon-fluorine bond cleavage can distinguish between concerted and stepwise mechanisms, while secondary isotope effects provide information about the degree of charge development in transition states [17].
Chromatographic purification represents the most widely used method for isolating and purifying fluorinated benzopyran derivatives. Silica gel column chromatography using gradient elution with hexane-ethyl acetate mixtures (95:5 to 50:50) provides excellent resolution for most benzopyran derivatives [14]. The elution order typically follows polarity, with more polar compounds eluting later in the gradient. Fine-tuning of the mobile phase composition is often necessary to achieve baseline resolution of closely related isomers.
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers superior resolution for complex mixtures and is particularly suitable for analytical and preparative-scale separations [29]. A typical RP-HPLC method employs a C18 stationary phase with acetonitrile-water mobile phases, achieving excellent separation of benzopyran isomers [29]. The method is scalable and suitable for pharmacokinetic studies and impurity profiling [29].
Supercritical fluid chromatography (SFC) has emerged as an efficient alternative to traditional liquid chromatography for fluorinated compound purification [30]. The use of carbon dioxide as the primary mobile phase with methanol or ethanol as cosolvents provides excellent separation efficiency while avoiding the use of toxic organic solvents [30]. SFC is particularly effective for chiral separations of enantiomeric benzopyran derivatives.
Recrystallization represents a cost-effective purification method that is particularly suitable for large-scale preparation [31]. The selection of appropriate solvent systems is crucial for achieving high recovery yields and purity levels. For fluorinated benzopyrans, ethanol-water mixtures often provide optimal crystallization conditions, balancing solubility and crystal nucleation rates .
The crystallization behavior of fluorinated aromatics is significantly influenced by intermolecular fluorine-fluorine interactions and hydrogen bonding [33]. These interactions can be exploited to achieve selective crystallization of desired isomers or polymorphs [30]. Temperature control during crystallization is critical, with slow cooling rates generally providing larger, more pure crystals compared to rapid precipitation methods.
Seeded crystallization techniques can be employed to control polymorphism and improve reproducibility of crystal quality [31]. The use of ultrasonic agitation during crystallization has been shown to improve crystal uniformity and reduce incorporation of impurities [6]. Process analytical technology (PAT) tools including in-situ monitoring of crystallization can optimize conditions for industrial-scale production.
Comprehensive analytical validation is essential for ensuring the quality and consistency of synthesized benzopyran derivatives. The International Conference on Harmonisation (ICH) guidelines specify key validation parameters including accuracy, precision, specificity, linearity, detection limit, quantitation limit, and robustness [34] [35]. These parameters must be established for both identity testing and quantitative analysis methods.
Specificity testing requires demonstration that the analytical method can distinguish the target compound from related impurities, degradation products, and excipients [37]. For fluorinated benzopyrans, particular attention must be paid to potential defluorination products and regioisomers that may have similar chromatographic behavior [38]. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions provide insights into potential impurity profiles.
Catalyst selection must balance activity, selectivity, and cost considerations [41]. While precious metal catalysts such as palladium and ruthenium complexes offer excellent performance, their high cost necessitates efficient recovery and recycling systems for economic viability [42]. Alternative catalysts based on more abundant metals (iron, copper, nickel) are increasingly being investigated as cost-effective alternatives for large-scale production.
Solvent selection represents another critical cost factor, particularly given the increasing focus on green chemistry principles [7]. Water-based and bio-derived solvent systems offer environmental and economic advantages compared to traditional organic solvents [8]. The development of efficient solvent recovery and recycling systems is essential for minimizing operating costs and environmental impact.
Process optimization for industrial benzopyran production involves systematic evaluation of reaction parameters to maximize yield, minimize waste, and ensure consistent product quality [42]. Design of Experiments (DoE) methodologies provide efficient approaches for optimizing multiple variables simultaneously, identifying optimal operating windows, and understanding parameter interactions [43].
Temperature control represents a critical process parameter, with optimal ranges typically falling between 25-80°C depending on the specific synthetic route [20]. Higher temperatures may accelerate reaction rates but can also promote side reactions and catalyst degradation. Precise temperature control (±2°C) is essential for maintaining consistent product quality and yield.
Mixing and mass transfer considerations become increasingly important at larger scales [42]. Adequate mixing ensures uniform heat and mass transfer, preventing formation of concentration gradients that can lead to side reactions or reduced selectivity. The scale-up of mixing systems requires careful consideration of power consumption, shear rates, and residence time distributions.
Continuous flow reactor technology offers significant advantages for industrial benzopyran production, including improved heat and mass transfer, enhanced safety, and easier scale-up [44] [45]. Flow reactors enable precise control of residence time, temperature, and mixing, leading to improved reaction selectivity and product quality [46]. The continuous nature of flow processes eliminates batch-to-batch variation and enables real-time process monitoring and control.
The design of flow reactors for benzopyran synthesis must consider the specific requirements of each reaction step [45]. Microreactor technology is particularly suitable for reactions involving toxic or hazardous reagents, as the small hold-up volumes minimize safety risks [46]. Photochemical reactions benefit from the enhanced light penetration possible in flow systems compared to batch reactors [47].
Integration of multiple synthetic steps in continuous flow systems (telescoping) can eliminate intermediate isolation and purification steps, reducing overall process complexity and cost [44]. The development of integrated flow systems requires careful optimization of individual reaction conditions and compatibility of reagents across multiple steps [48]. Automated process control systems enable real-time adjustment of operating parameters to maintain optimal performance.
Heat integration in flow systems can significantly improve energy efficiency compared to batch processes [45]. Heat exchangers can recover thermal energy from exothermic reactions for use in subsequent endothermic steps, reducing overall energy consumption. The compact nature of flow equipment also reduces capital equipment costs compared to equivalent batch facilities.